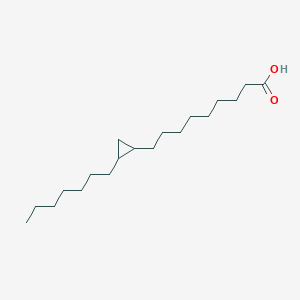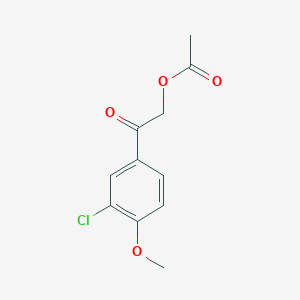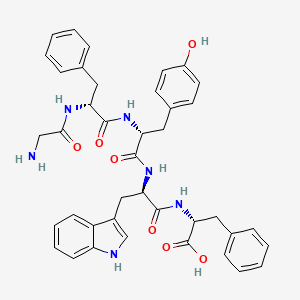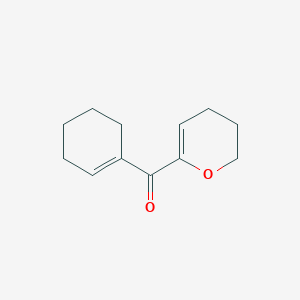![molecular formula C15H15Cl2N3O2 B12588102 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine CAS No. 642085-81-2](/img/structure/B12588102.png)
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a pyrazine ring, which is further substituted with a 2,6-dichlorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Introduction of the 2,6-dichlorophenyl group: The 2,6-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,6-dichlorophenyl halide.
Attachment of the morpholine ring: The morpholine ring is attached to the pyrazine ring through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, resulting in altered cellular functions and responses.
Induction of oxidative stress: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine can be compared with other similar compounds, such as:
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}azepane: Similar structure but with an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
642085-81-2 |
|---|---|
Molecular Formula |
C15H15Cl2N3O2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-2-1-3-13(17)11(12)10-22-15-9-18-14(8-19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7,10H2 |
InChI Key |
PTMINPKTVJJLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)


![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)

